2-Pyridin-3-ylchromen-4-one

Monoamine oxidase inhibition MAO-B selectivity Neurodegeneration

2-Pyridin-3-ylchromen-4-one (CAS 3327-27-3), systematically named 2-(pyridin-3-yl)-4H-chromen-4-one, is a heterocyclic compound comprising a chromen-4-one (flavone) core with a pyridin-3-yl substituent at the C2 position. It belongs to the chromenopyridine scaffold family, a privileged structure in medicinal chemistry exhibiting diverse biological properties.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 3327-27-3
Cat. No. B167669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-3-ylchromen-4-one
CAS3327-27-3
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3
InChIInChI=1S/C14H9NO2/c16-12-8-14(10-4-3-7-15-9-10)17-13-6-2-1-5-11(12)13/h1-9H
InChIKeyACMZJMPKGUUSOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridin-3-ylchromen-4-one (3327-27-3) Procurement Guide: Scaffold Identity and Key Differentiators


2-Pyridin-3-ylchromen-4-one (CAS 3327-27-3), systematically named 2-(pyridin-3-yl)-4H-chromen-4-one, is a heterocyclic compound comprising a chromen-4-one (flavone) core with a pyridin-3-yl substituent at the C2 position [1]. It belongs to the chromenopyridine scaffold family, a privileged structure in medicinal chemistry exhibiting diverse biological properties [2]. This compound serves as the core scaffold for multiple bioactive series, including MAO-B inhibitors, SMN2 splicing modulators, and antiviral leads, making its correct identification critical for structure–activity relationship (SAR) studies and lead optimization programs.

Why Generic Substitution of 2-Pyridin-3-ylchromen-4-one (3327-27-3) Is Scientifically Unjustified


Chromenopyridine derivatives exhibit profound biological divergence based on minor structural modifications, making generic substitution scientifically unsound. The pyridine nitrogen position (3-yl vs. 4-yl), the nature and position of substituents on the chromenone ring, and even the oxidation state of the heterocyclic core each dictate distinct target engagement profiles [1]. For example, the 2-(pyridin-3-yl) isomer displays defined MAO-B selective inhibition [1], whereas the 2-(pyridin-4-yl) regioisomer (CAS 3034-16-0) is associated with a different activity spectrum including antimicrobial effects . Furthermore, the unsubstituted parent scaffold is essentially inactive against HPV replication (IC50 > 50 µM), while the 5,7-dimethoxy derivative NSC51349 achieves an IC50 of approximately 4 µM in human primary keratinocytes [2]. These data demonstrate that procurement of the correct, structurally precise compound is a prerequisite for reproducible SAR and target-engagement studies.

Quantitative Differentiation Evidence for 2-Pyridin-3-ylchromen-4-one (3327-27-3) vs. Closest Analogs


MAO-B Selective Inhibition: Head-to-Head Ki Comparison Against 19 In-Class 2-Arylchromenones

In a systematic SAR study of twenty 2-aryl-4H-chromen-4-one derivatives tested under identical conditions, 2-(pyridin-3-yl)-4H-chromen-4-one (compound 3s) exhibited selective MAO-B inhibition with a Ki of 1.90 ± 0.16 µM and an MAO-B selectivity index (SI) of 2.0, binding reversibly and competitively [1]. In contrast, the most potent in-class compound 3j (R = 3,4-dimethoxyphenyl) achieved a Ki for MAO-B of 0.16 ± 0.01 µM with an SI of 30.0, comparable to selegiline (Ki = 0.16 ± 0.01 µM, SI = 35.0). The 3-pyridyl compound thus occupies a distinct position in the SAR landscape: it introduces heteroaryl character and hydrogen-bond acceptor capacity at the 2-position, offering a different physicochemical profile from the purely carbocyclic aryl analogs, albeit with reduced potency relative to the optimally substituted 3,4-dimethoxyphenyl derivative [1].

Monoamine oxidase inhibition MAO-B selectivity Neurodegeneration Parkinson's disease

HPV E2-Dependent Transcription Inhibition: Substitution-Dependent Activity Gap Between Parent Scaffold and 5,7-Dimethoxy Derivative

High-throughput screening of the NCI Diversity Set VI library identified 5,7-dimethoxy-2-pyridin-3-ylchromen-4-one (NSC51349) as a potent inhibitor of HPV5 genome replication in U2OS cells and human primary keratinocytes, with an IC50 of approximately 4 µM [1]. Critically, the unsubstituted parent scaffold, 2-pyridin-3-ylchromen-4-one, showed no significant inhibitory activity in the same assay system, indicating that the 5,7-dimethoxy substitution is essential for E2 protein engagement and antiviral activity [1]. Molecular docking predicted that NSC51349 interacts with the HPV5 E2 protein at specific residues (Thr202/Pro203 and Thr473/Glu474) located at the transactivation domain–hinge junction and the DNA-binding domain, respectively [1].

Antiviral HPV replication E2 transcription factor Cutaneous papillomavirus

Pyridine Regioisomer Comparison: 3-Pyridyl vs. 4-Pyridyl Chromenone Activity Spectrum Divergence

The position of the pyridine nitrogen dictates the biological profile of 2-pyridyl-chromen-4-ones. The 2-(pyridin-3-yl) isomer (target compound, CAS 3327-27-3) has been quantitatively characterized as a selective, reversible, competitive MAO-B inhibitor with Ki = 1.90 µM [1]. The 2-(pyridin-4-yl) regioisomer (CAS 3034-16-0) is primarily documented in the literature as a synthetic antimicrobial agent with reported activity against Gram-positive bacteria and fungi, although quantitative MIC data in peer-reviewed primary literature remain sparse . This regioisomeric divergence is consistent with the different electronic and steric properties of the 3-pyridyl versus 4-pyridyl substituents, which affect hydrogen-bonding geometry and target binding.

Regioisomer differentiation Structure–activity relationship Heterocyclic chemistry

Core Scaffold for SMN2 Splicing Modulation: 6-Substituted Derivatives in Spinal Muscular Atrophy Patent

Patent EP2828247B1 (and corresponding US 8,673,906 B2) explicitly claims 6-(piperazin-1-yl)-2-(pyridin-3-yl)-4H-chromen-4-one, 6-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)-4H-chromen-4-one, and 6-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)-4H-chromen-4-one as SMN2 splicing modulators for treating spinal muscular atrophy (SMA) [1]. The 2-(pyridin-3-yl)-4H-chromen-4-one core is the conserved pharmacophoric scaffold across all exemplified active compounds. The unsubstituted parent compound (CAS 3327-27-3) is the synthetic precursor to these 6-amino-substituted derivatives and serves as the minimal scaffold for SMN2 modulator SAR exploration.

Spinal muscular atrophy SMN2 splicing Survival motor neuron Chromenone scaffold

Antimicrobial Activity of 2-(Pyridin-3-yl)-4H-chromen-4-one Derivatives: Benchmarking Against Standard Drugs

Chate et al. (2013) synthesized a series of novel 2-(pyridine-3-yl)-4H-chromen-4-one derivatives via ultrasound-assisted cyclodehydration and evaluated their antibacterial and antifungal activities [1]. The study reported that most synthesized derivatives exhibited antimicrobial potency comparable to reference standard drugs. However, the published abstract does not provide discrete MIC values for the unsubstituted parent compound 2-(pyridin-3-yl)-4H-chromen-4-one specifically, and the activity was assessed for a series of substituted derivatives rather than the parent scaffold alone [1].

Antimicrobial Antibacterial Antifungal Chromenone derivatives

Physicochemical and Synthetic Accessibility: Ultrasound-Assisted Synthesis with Defined Yield and Purity

The target compound can be synthesized via iodine-catalyzed cyclodehydration of 1-(2-hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione under ultrasound irradiation, achieving a reported isolated yield of 50% with a melting point of 153 °C, as characterized by 1H NMR (300 MHz, CDCl3) and ESI-MS (observed 223.60 [M+1]+) [1]. An alternative synthetic route via the same intermediate using conventional thermal conditions is also described in the literature [1]. The compound has a molecular formula of C14H9NO2 and a molecular weight of 223.23 g/mol.

Synthetic chemistry Ultrasound irradiation Green chemistry Yield optimization

Evidence-Backed Application Scenarios for 2-Pyridin-3-ylchromen-4-one (3327-27-3)


MAO-B Inhibitor Lead Optimization and Selectivity Profiling

Use 2-pyridin-3-ylchromen-4-one as a heteroaryl-substituted reference compound within a 2-arylchromenone SAR series. Its Ki of 1.90 µM for MAO-B and selectivity index of 2.0 provide a defined baseline for evaluating substitution effects on potency and isoform selectivity [1]. The 3-pyridyl nitrogen introduces hydrogen-bond acceptor capacity not present in carbocyclic aryl analogs, enabling exploration of polar interactions within the MAO-B active site. Compare directly against compound 3j (Ki = 0.16 µM) to quantify the contribution of 3,4-dimethoxy substitution to binding affinity.

Synthetic Intermediate for SMN2 Splicing Modulator Development

Procure as the core building block for synthesizing 6-amino-substituted derivatives claimed in EP2828247B1 for spinal muscular atrophy [1]. The pyridin-3-yl moiety at C2 is a conserved pharmacophoric element across the patent series. Subsequent functionalization at the 6-position (e.g., with piperazine, 4-methylpiperazine, or 4-ethylpiperazine) yields compounds with SMN2 splicing modulatory activity. Verify compound identity by 1H NMR prior to derivatization to avoid regioisomeric contamination.

Negative Control for HPV E2-Targeted Antiviral Screening

Employ the unsubstituted parent compound as a negative control in HPV replication assays, given that it lacks the 5,7-dimethoxy substitution required for E2 protein binding and antiviral activity [1]. The active comparator NSC51349 (IC50 ≈ 4 µM) demonstrates the essential role of the dimethoxy motif. This pairing enables definitive SAR conclusions regarding the pharmacophoric requirements for HPV E2 inhibition.

Chromenopyridine Scaffold Library Construction for Phenotypic Screening

Include 2-pyridin-3-ylchromen-4-one as the minimal heteroaryl-substituted chromenone scaffold in diversity-oriented screening libraries [1]. Its balanced physicochemical properties (MW = 223.23, cLogP ≈ 2.5–3.0 estimated) and the chromenopyridine privileged scaffold designation support its utility in phenotypic and target-based screening campaigns. Pair with the 4-pyridyl regioisomer (CAS 3034-16-0) to probe the impact of nitrogen position on hit selectivity profiles.

Quote Request

Request a Quote for 2-Pyridin-3-ylchromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.